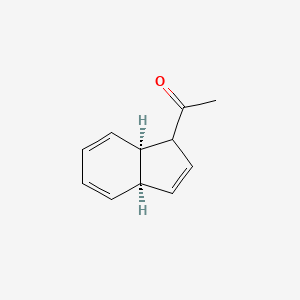
5-(Aminomethyl)pyrimidin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyrimidin-2-amine hydrochloride: is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
Functionalization: The pyrimidine ring is then functionalized with an aminomethyl group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical studies.
Molecular Probes: The compound can be used as a molecular probe in biological assays.
Medicine:
Drug Development: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar properties.
4-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 4-position.
5-Aminopyrimidine: A compound with an amino group at the 5-position, similar to 5-(Aminomethyl)pyrimidin-2-amine.
Uniqueness: 5-(Aminomethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both an aminomethyl group and a hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H9ClN4 |
|---|---|
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
5-(aminomethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1,6H2,(H2,7,8,9);1H |
Clé InChI |
QMBQVILDMCHQKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)


![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)
![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)



![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)


![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)
